BenchChemオンラインストアへようこそ!

(2s)-Glycidyl indol-4-yl ether

Asymmetric synthesis Aziridinium chemistry Enantiomerically pure drug candidates

(2S)-Glycidyl indol-4-yl ether is an enantiopure (2S)-configured chiral epoxide building block for stereodefined pharmaceutical synthesis. Its absolute stereochemistry is essential for constructing HIV protease inhibitors and β-adrenergic ligands. The compound enables enantiospecific 1,2-amine migration without costly chiral separation. Available at ≥95% purity for reproducible SAR studies. For R&D use only.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
Cat. No. B1311401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2s)-Glycidyl indol-4-yl ether
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1C(O1)COC2=CC=CC3=C2C=CN3
InChIInChI=1S/C11H11NO2/c1-2-10-9(4-5-12-10)11(3-1)14-7-8-6-13-8/h1-5,8,12H,6-7H2/t8-/m0/s1
InChIKeyCTWQPSSVUYPWOM-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-Glycidyl Indol-4-yl Ether Procurement: Essential Chiral Epoxide Intermediate for Asymmetric Synthesis


(2S)-Glycidyl indol-4-yl ether (CAS: 70260-86-5) is a chiral epoxide building block with molecular formula C₁₁H₁₁NO₂ and molecular weight 189.21 g/mol . The compound features a stereodefined (S)-glycidyl ether moiety attached to the 4-position of an indole ring, where the chiral (2S) configuration is essential for downstream stereochemical control in asymmetric synthesis [1]. As a chiral glycidyl ether, this compound serves as a versatile intermediate in the preparation of enantiomerically pure pharmaceuticals, particularly non-peptidic HIV protease inhibitors and β-adrenergic receptor ligands [2]. The compound is commercially available at standard purity specifications of 95% to 98% .

Why Generic Substitution Fails for (2S)-Glycidyl Indol-4-yl Ether in Chiral Pharmaceutical Synthesis


The (2S)-glycidyl indol-4-yl ether cannot be substituted with its (2R)-enantiomer or with non-indole glycidyl ethers without fundamentally altering stereochemical outcomes and biological activity of the final drug candidates. The chiral epoxide moiety dictates the absolute configuration of the resulting stereodefined isopropanolamine core in pharmaceutical products [1]. Systematic structure-activity relationship (SAR) studies demonstrate that both the indole substitution position (4-indolyl versus 5-indolyl) and the stereochemistry at the glycidyl center critically impact biological potency; 5-indolyl substituents in combination with specific nitrogen-containing moieties produce optimal inhibitory activity in the micromolar range, whereas positional isomers yield distinct pharmacological profiles [2]. Substituting with racemic glycidyl indol-4-yl ether would introduce the incorrect enantiomer, requiring costly chiral separation or resulting in diminished or altered biological efficacy [3].

(2S)-Glycidyl Indol-4-yl Ether: Quantitative Differentiation Evidence for Scientific Procurement


Stereochemical Control: (2S)-Glycidyl Indol-4-yl Ether Enables 85% Regioselectivity in Aziridinium-Mediated Amine Migration

(2S)-Glycidyl indol-4-yl ether and related chiral glycidyl ethers undergo enantiospecific 1,2-amine migration through an aziridinium intermediate, delivering approximately 85% of the desired rearranged product with excellent enantiomeric purity [1]. In contrast, non-chiral glycidyl ether derivatives under identical conditions produce racemic mixtures, necessitating costly chiral resolution steps and reducing overall yield [1]. This stereochemical fidelity is inherent to the (2S)-configured epoxide and directly transfers to downstream pharmaceutical intermediates [1].

Asymmetric synthesis Aziridinium chemistry Enantiomerically pure drug candidates

HIV Protease Inhibitor Synthesis: (2S)-Glycidol-Derived Indolic Scaffolds Exhibit Micromolar Anti-HIV-1 PR Activity with Substitution-Dependent Potency

New structurally simple indolic non-peptidic HIV protease inhibitors synthesized from (S)-glycidol via regioselective methods demonstrated anti-HIV-1 protease inhibitory activity in the micromolar range [1]. Systematic evaluation of substitution patterns revealed that compounds bearing 5-indolyl substituents with arylsulfonamide moieties exhibited superior activity compared to alternative substitution positions on the indole ring [1]. The (2S)-glycidyl indol-4-yl ether scaffold provides the stereodefined isopropanolamine core essential for this activity [2].

HIV protease inhibition Non-peptidic inhibitors Indole-based pharmaceuticals

β-Adrenoceptor Affinity: 4-Indolyl Glycidyl Ether Derivatives Achieve Sub-Nanomolar Ki (4.6 × 10⁻¹⁰ M) as Irreversible β-Blockers

Alkylating β-blockers derived from 4-indolyl glycidyl ether demonstrate high-affinity binding to β-adrenoceptors with apparent Ki values as low as 4.6 × 10⁻¹⁰ M (460 pM) in rat heart membrane preparations [1]. Compound 8, derived from 4-indolyl glycidyl ether condensation with (Z)-1,8-diamino-p-menthane, exhibited a Ki of 4.6 × 10⁻¹⁰ M in rat heart and 1.34 × 10⁻⁹ M in rat lung membranes [1]. In comparison, the 2-cyano-4-indolyl glycidyl ether derivative (compound 10) showed Ki values of 6.1 × 10⁻¹⁰ M (heart) and 1.49 × 10⁻⁹ M (lung) [1]. These compounds function as irreversible β-adrenergic antagonists, reducing specific [³H]dihydroalprenolol binding site concentration by 7% to 76% following preincubation at 1 × 10⁻⁸ M [1].

β-Adrenoceptor ligands Alkylating β-blockers Cardiovascular pharmacology

Vendor-Supplied Analytical Specifications: (2S)-Glycidyl Indol-4-yl Ether Available at 95-98% Purity with Full QC Documentation

Commercial suppliers including Bidepharm, AKSci, and Leyan provide (2S)-glycidyl indol-4-yl ether (CAS: 70260-86-5) at standard purity specifications ranging from 95% to 98% with batch-specific quality control documentation . Bidepharm offers batch-specific certificates of analysis including NMR, HPLC, and GC data . Leyan provides the compound under the alternative nomenclature (S)-4-(oxiran-2-ylmethoxy)-1H-indole at 98% purity .

Analytical quality control Chiral purity Procurement specifications

(2S)-Glycidyl Indol-4-yl Ether: Validated Research and Industrial Application Scenarios


Synthesis of Enantiomerically Pure Non-Peptidic HIV Protease Inhibitors

(2S)-Glycidyl indol-4-yl ether serves as the optically active precursor for constructing stereodefined indolic non-peptidic HIV protease inhibitors via regioselective ring-opening reactions [1]. The (S)-glycidyl moiety provides the critical isopropanolamine core structure found in clinically validated protease inhibitors, while the indol-4-yl ether attachment point allows systematic exploration of substitution patterns to optimize anti-HIV-1 PR activity [2]. Research demonstrates that compounds synthesized from this scaffold achieve inhibitory activity in the micromolar range, with 5-indolyl substituents and arylsulfonamide moieties producing optimal potency profiles [2].

Development of High-Affinity Irreversible β-Adrenergic Antagonists

The 4-indolyl glycidyl ether scaffold, as represented by (2S)-glycidyl indol-4-yl ether, enables the synthesis of alkylating β-blockers with sub-nanomolar apparent affinity (Ki = 4.6 × 10⁻¹⁰ M) for β-adrenoceptors in rat heart membrane preparations [3]. These irreversible antagonists reduce specific β-adrenoceptor binding site concentration without affecting KD of remaining sites and are suitable for in vivo studies of β-adrenoceptor function [3]. The 4-indolyl substitution pattern provides affinity advantages over 2-cyano-substituted analogs (Ki = 6.1 × 10⁻¹⁰ M) and isomeric variants [3].

Aziridinium-Mediated Synthesis of Chiral Pharmaceutical Intermediates

(2S)-Glycidyl indol-4-yl ether undergoes enantiospecific 1,2-amine migration through aziridinium intermediates, delivering approximately 85% regioselectivity for the desired rearranged product [4]. This methodology enables the preparation of enantiomerically pure drug candidates without requiring chiral separation steps, providing significant process efficiency advantages for kilogram-scale pharmaceutical manufacturing [4]. The chiral glycidyl ether serves as a versatile entry point to diverse nitrogen-containing pharmaceutical scaffolds through controlled ring-opening reactions [4].

Structure-Activity Relationship Studies of Indole-Based Bioactive Molecules

The defined (2S) stereochemistry and indol-4-yl ether attachment position of this compound make it a valuable tool for systematic SAR investigations of indole-containing pharmacophores [2]. Research has demonstrated that modifying the indole substitution position (4-indolyl versus 5-indolyl) and the nitrogen-containing functional group (sulfonamides versus perhydroisoquinoline) yields measurable differences in biological activity, providing a rational framework for lead optimization programs [2]. The availability of (2S)-glycidyl indol-4-yl ether at documented purity specifications supports reproducible SAR studies across multiple research programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2s)-Glycidyl indol-4-yl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.